molecular formula C19H30O2 B3055303 1-(4-Methoxyphenyl)dodecan-1-one CAS No. 63829-20-9

1-(4-Methoxyphenyl)dodecan-1-one

Cat. No. B3055303
CAS RN: 63829-20-9
M. Wt: 290.4 g/mol
InChI Key: BAQOOEPJROUOIU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H30O2 . It is also known as p-Menthane-3,8-diol and is primarily used as an insecticide, repellent, and fragrance ingredient.

Scientific Research Applications

Phenylalkanoids in Ginger

  • Chemical Composition and Properties : A study on Zingiber officinale (Chinese ginger) identified new phenylalkanoids, including derivatives similar to 1-(4-Methoxyphenyl)dodecan-1-one. These compounds' structures were elucidated using chemical and physical evidence, contributing to the understanding of ginger's chemical composition and potential applications in medicinal and flavoring research (Wang et al., 2011).

Fluorescence Studies in Organic Chemistry

  • Fluorescence Behavior : Research on diarylbutadienes, including a compound structurally related to this compound, demonstrated their absorption and fluorescence properties in various media. These findings have implications for developing fluorescence-based technologies and materials (Singh & Kanvah, 2000).

Crystallography and Material Science

  • Crystal Structure Analysis : The crystal structure of a chalcone derivative closely related to this compound was determined, providing insights into molecular arrangements in solid-state materials. This research aids in the development of new materials with specific crystallographic properties (Devarajegowda et al., 2001).

Potential Antitumoral Applications

  • Antitumoral Compound Studies : A study explored the fluorescence properties of benzothienopyran-1-ones, including a derivative of this compound. This research contributes to understanding these compounds' behavior in biological systems, which is essential for developing new antitumor treatments (Castanheira et al., 2011).

Organic Chemistry and Synthesis

  • Chemical Synthesis and Properties : Research on the synthesis of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds analogous to this compound, provides valuable information for the synthesis and characterization of similar organic compounds. This work is significant for developing new synthetic methodologies in organic chemistry (Khalid et al., 2020).

Intermolecular Interactions in Crystal Structures

  • Crystallographic Interaction Analysis : A study on substituted tetrazolones, structurally related to this compound, provides insights into the intermolecular interactions within crystal structures. This research contributes to understanding how molecular structure affects material properties (Rayat et al., 2009).

properties

IUPAC Name

1-(4-methoxyphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-19(20)17-13-15-18(21-2)16-14-17/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQOOEPJROUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405523
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63829-20-9
Record name 1-(4-methoxyphenyl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYDODECANOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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